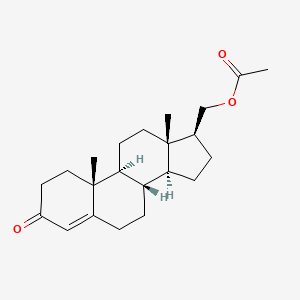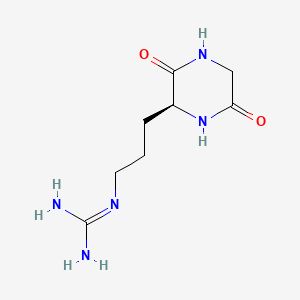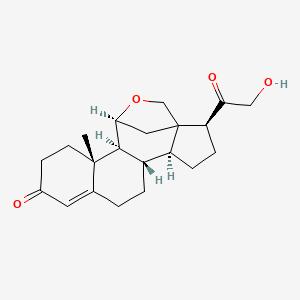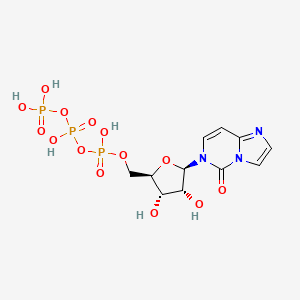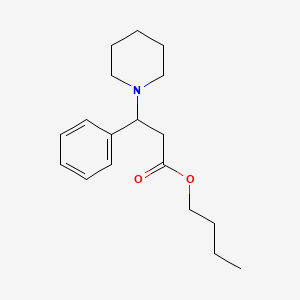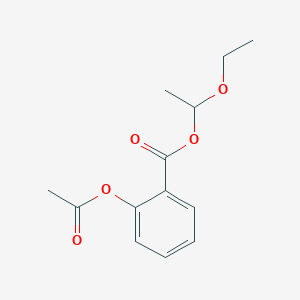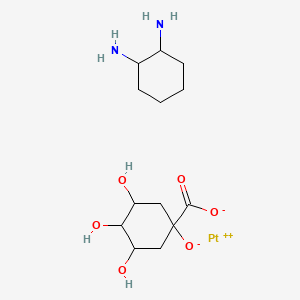
Quinato(chda)Pt
Übersicht
Beschreibung
Quinato(chda)Pt is a platinum-containing compound that has gained significant attention in scientific research due to its potential anticancer properties. This compound is a derivative of cisplatin, a well-known chemotherapy drug used to treat various types of cancer. However, Quinato(chda)Pt has shown to have improved efficacy and reduced toxicity compared to cisplatin.
Wirkmechanismus
Quinato(chda)Pt exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. It has been shown to have a higher affinity for DNA than cisplatin, leading to increased DNA damage and cell death. Quinato(chda)Pt also inhibits the repair of DNA damage, leading to further accumulation of DNA lesions and cell death.
Biochemische Und Physiologische Effekte
Quinato(chda)Pt has been shown to have reduced toxicity compared to cisplatin. It has a lower incidence of side effects, such as nephrotoxicity and neurotoxicity. In addition, Quinato(chda)Pt has been shown to have a longer half-life in the bloodstream, leading to improved efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
Quinato(chda)Pt has several advantages for lab experiments. It has improved solubility and stability compared to cisplatin, making it easier to work with. In addition, Quinato(chda)Pt has been shown to have improved efficacy and reduced toxicity, making it a promising candidate for further research. However, Quinato(chda)Pt is still in the early stages of development, and more research is needed to fully understand its potential.
Zukünftige Richtungen
There are several future directions for Quinato(chda)Pt research. One area of interest is the development of combination therapy with other chemotherapy drugs. Quinato(chda)Pt has shown to have a synergistic effect with paclitaxel and gemcitabine, leading to improved efficacy. Another area of interest is the development of targeted delivery systems for Quinato(chda)Pt. Targeted delivery systems can improve the specificity of the drug, leading to reduced toxicity and improved efficacy. Finally, more research is needed to fully understand the mechanism of action of Quinato(chda)Pt and its potential use in clinical settings.
In conclusion, Quinato(chda)Pt is a promising platinum-containing compound that has shown to have improved efficacy and reduced toxicity compared to cisplatin. Its potential use in combination therapy and targeted delivery systems makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential use in clinical settings.
Synthesemethoden
Quinato(chda)Pt is synthesized by reacting quinoline-2-carboxylic acid (QCA) with cisplatin. The reaction results in the formation of a coordination complex between QCA and platinum. This complex has been shown to have improved solubility and stability compared to cisplatin.
Wissenschaftliche Forschungsanwendungen
Quinato(chda)Pt has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies against various types of cancer, including lung, breast, ovarian, and colon cancer. In addition, Quinato(chda)Pt has also been studied for its potential use in combination therapy with other chemotherapy drugs, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPRVHQGWGNNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931626 | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinato(chda)Pt | |
CAS RN |
142754-28-7, 142928-30-1 | |
| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinato(cyclohexanediamine)platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



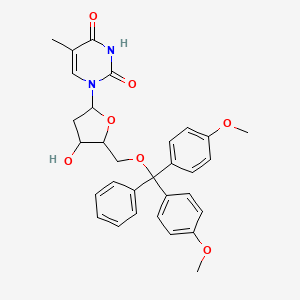
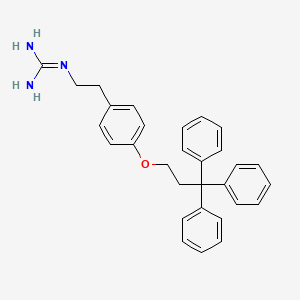
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1205600.png)
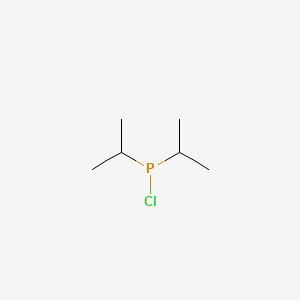
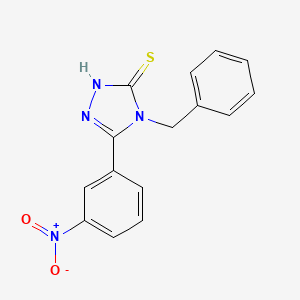
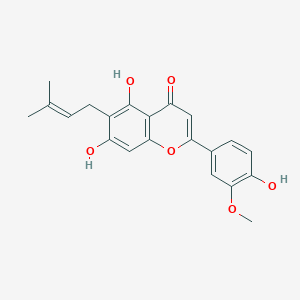
![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
